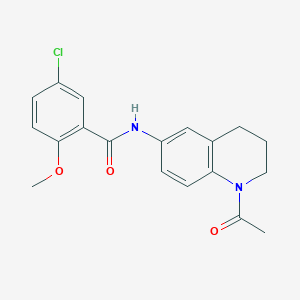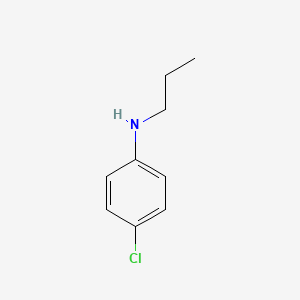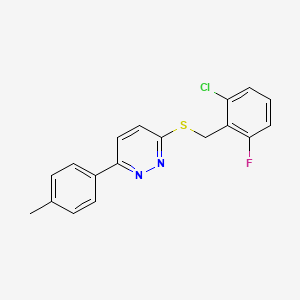
Methyl 1-Boc-3-bromoindole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-Boc-3-bromoindole-4-carboxylate” is a chemical compound with the CAS Number: 2006277-62-7 . It has a molecular formula of C15H16BrNO4 and a molecular weight of 354.2 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “Methyl 1-Boc-3-bromoindole-4-carboxylate” is represented by the formula C15H16BrNO4 . Unfortunately, the specific details about the molecular structure were not found in the search results.Physical And Chemical Properties Analysis
“Methyl 1-Boc-3-bromoindole-4-carboxylate” is a white to yellow solid . It has a molecular weight of 354.2 . The compound should be stored at a temperature of +4C .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and the CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for the treatment of inflammatory conditions .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties. They can interfere with the growth and proliferation of cancer cells, making them potential candidates for the development of new anticancer drugs .
Anti-HIV Activity
Indole derivatives have shown potential in the treatment of HIV. They can inhibit the replication of the HIV virus, which can help in the management and treatment of HIV/AIDS .
Antioxidant Activity
Indole derivatives can act as antioxidants. They can neutralize harmful free radicals in the body, which can help in the prevention of various diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have antimicrobial properties. They can inhibit the growth of various types of microbes, making them useful in the treatment of various infectious diseases .
Antitubercular Activity
Indole derivatives can also be used in the treatment of tuberculosis. They have shown potential in inhibiting the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties. They can help in the management of blood sugar levels, making them potential candidates for the treatment of diabetes .
Safety and Hazards
properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 3-bromoindole-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-8-10(16)12-9(13(18)20-4)6-5-7-11(12)17/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMGVCNPSRZXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-Boc-3-bromoindole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide](/img/structure/B2505517.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2505519.png)

![4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B2505523.png)

![2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine](/img/no-structure.png)



![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2505530.png)
![3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2505531.png)
![N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2505533.png)
![methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2505537.png)
